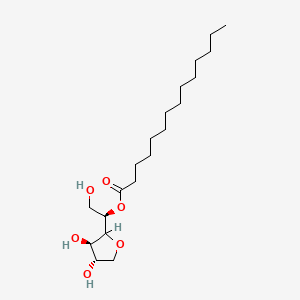
Sorbitan, tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with myristic acid. The reaction typically involves heating sorbitan and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water, yielding sorbitan and myristic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .
Common Reagents and Conditions:
Hydrolysis: Typically carried out under acidic or basic conditions with water as the reagent.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst (e.g., sodium methoxide) under mild heating.
Major Products:
Hydrolysis: Sorbitan and myristic acid.
Transesterification: Sorbitan esters with different fatty acids or alcohols.
Scientific Research Applications
Sorbitan, tetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in cosmetics, food, and personal care products as an emulsifying agent.
Mechanism of Action
The mechanism of action of sorbitan, tetradecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of this compound determines its effectiveness in stabilizing oil-in-water or water-in-oil emulsions .
Comparison with Similar Compounds
Sorbitan monostearate: Derived from the esterification of sorbitan with stearic acid.
Sorbitan monolaurate: Derived from the esterification of sorbitan with lauric acid.
Sorbitan monooleate: Derived from the esterification of sorbitan with oleic acid.
Comparison: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct emulsifying properties compared to other sorbitan esters. For example, sorbitan monostearate has a longer fatty acid chain, making it more suitable for stabilizing water-in-oil emulsions, while sorbitan monolaurate has a shorter chain, making it more effective in oil-in-water emulsions .
Properties
CAS No. |
63059-79-0 |
|---|---|
Molecular Formula |
C20H38O6 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |
InChI Key |
KHCJXZZSXZAYPX-RDNNMJBUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















